2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide typically involves a multi-step process:
Formation of the Butoxyphenoxy Intermediate: The initial step involves the reaction of 4-butoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form 2-(4-butoxyphenoxy)acetic acid.
Condensation Reaction: The 2-(4-butoxyphenoxy)acetic acid is then reacted with an amine derivative, specifically 3-ethoxy-4-hydroxybenzaldehyde, in the presence of a dehydrating agent to form the Schiff base, N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ethoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes, receptors, and other biomolecules.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an additive in various chemical processes to enhance performance or stability.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the imine and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-butoxyphenoxy)acetic acid: A precursor in the synthesis of the target compound.
3-ethoxy-4-hydroxybenzaldehyde: Another precursor used in the condensation reaction.
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide: A related Schiff base compound.
Uniqueness
2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
765910-85-8 |
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Molecular Formula |
C21H26N2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N2O5/c1-3-5-12-27-17-7-9-18(10-8-17)28-15-21(25)23-22-14-16-6-11-19(24)20(13-16)26-4-2/h6-11,13-14,24H,3-5,12,15H2,1-2H3,(H,23,25)/b22-14+ |
InChI Key |
PDFGIEGHVBRKRS-HYARGMPZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OCC |
Origin of Product |
United States |
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